Cas no 794495-32-2 (2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

2-tert-Butyl-1H-imidazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a tert-butyl substituent at the 2-position of the imidazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in coupling reactions. Its carboxylic acid functionality allows for further derivatization, such as amide or ester formation. The compound’s stability and well-defined structure make it suitable for use in medicinal chemistry research, where imidazole-based scaffolds are of significant interest. It is typically supplied in high purity to ensure consistent performance in synthetic applications.
2-tert-Butyl-1H-imidazole-4-carboxylic Acid structure
794495-32-2 structure
Product Name:2-tert-Butyl-1H-imidazole-4-carboxylic Acid
CAS No:794495-32-2
MF:C8H12N2O2
MW:168.193081855774
CID:556386
PubChem ID:3011559
Update Time:2025-06-11

2-tert-Butyl-1H-imidazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)-
    • 1H-Imidazole-4-carboxylicacid, 2-(1,1-dimethylethyl)- (9CI)
    • 2-tert-butyl-1H-imidazole-5-carboxylic acid
    • SCHEMBL20595245
    • 2-(tert-Butyl)-1H-imidazole-5-carboxylic acid
    • 1H-Imidazole-4-carboxylic acid, 2-(1,1-dimethylethyl)-
    • CS-0345454
    • DTXSID10388407
    • SCHEMBL14953288
    • EN300-1256831
    • 794495-32-2
    • AKOS011535647
    • 2-tert-butyl-1H-imidazole-4-carboxylic acid
    • 2-tert-Butyl-1H-imidazole-4-carboxylic Acid
    • Inchi: 1S/C8H12N2O2/c1-8(2,3)7-9-4-5(10-7)6(11)12/h4H,1-3H3,(H,9,10)(H,11,12)
    • InChI Key: MUODHXYBEMXMRB-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(C(C)(C)C)N1)=O

Computed Properties

  • Exact Mass: 168.09
  • Monoisotopic Mass: 168.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66Ų

2-tert-Butyl-1H-imidazole-4-carboxylic Acid Pricemore >>

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Additional information on 2-tert-Butyl-1H-imidazole-4-carboxylic Acid

Comprehensive Overview of 2-tert-Butyl-1H-imidazole-4-carboxylic Acid (CAS No. 794495-32-2)

2-tert-Butyl-1H-imidazole-4-carboxylic Acid (CAS No. 794495-32-2) is a specialized organic compound belonging to the imidazole family, a class of heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its carboxylic acid functional group and tert-butyl substitution, has garnered significant attention due to its versatile applications in drug discovery and chemical synthesis. Its molecular structure, C8H12N2O2, offers unique reactivity, making it a valuable intermediate for designing bioactive molecules.

In recent years, the demand for imidazole derivatives like 2-tert-Butyl-1H-imidazole-4-carboxylic Acid has surged, driven by their role in developing small-molecule therapeutics and enzyme inhibitors. Researchers frequently explore its potential in targeting inflammatory pathways and metabolic disorders, aligning with trends in personalized medicine. The compound’s CAS No. 794495-32-2 is often searched in databases such as PubChem and Reaxys, reflecting its relevance in academic and industrial settings.

One of the key advantages of 2-tert-Butyl-1H-imidazole-4-carboxylic Acid lies in its synthetic flexibility. The carboxylic acid moiety enables facile derivatization into esters, amides, or salts, while the tert-butyl group enhances steric hindrance, influencing binding affinity in drug-receptor interactions. This property is particularly valuable in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles is critical. Recent studies highlight its use in catalysis and ligand design, further expanding its utility.

From an industrial perspective, CAS No. 794495-32-2 is often discussed in the context of green chemistry and sustainable synthesis. Manufacturers and researchers prioritize eco-friendly protocols, such as microwave-assisted reactions or solvent-free conditions, to produce this compound efficiently. These methods align with global initiatives to reduce carbon footprints in chemical production, a topic frequently queried in AI-driven literature searches.

Quality control of 2-tert-Butyl-1H-imidazole-4-carboxylic Acid involves advanced analytical techniques like HPLC, NMR, and mass spectrometry, ensuring high purity for research applications. The compound’s stability under varying pH conditions and thermal resistance are also subjects of interest, particularly for formulators developing long-acting pharmaceutical formulations.

In summary, 2-tert-Butyl-1H-imidazole-4-carboxylic Acid (CAS No. 794495-32-2) exemplifies the intersection of structural ingenuity and practical applicability. Its role in advancing drug development and catalytic processes underscores its importance in modern chemistry. As the scientific community continues to explore imidazole-based scaffolds, this compound remains a focal point for innovation.

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